molecular formula C32H32BrNO3 B12035885 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate CAS No. 355433-22-6

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12035885
CAS No.: 355433-22-6
M. Wt: 558.5 g/mol
InChI Key: CBZFSIWMVKYSPU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with bromophenyl and heptylphenyl groups, enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromophenyl and heptylphenyl groups through various substitution reactions. Common reagents used in these reactions include brominating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and heptylphenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The quinoline core plays a crucial role in its biological activity, interacting with various cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-5-(4-heptylphenyl)-1,3,4-oxadiazole: Shares similar substituents but differs in the core structure.

    Phenyl boronic acid derivatives: Similar in terms of functional group reactivity but differ in overall structure and applications.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate stands out due to its unique combination of a quinoline core with bromophenyl and heptylphenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

355433-22-6

Molecular Formula

C32H32BrNO3

Molecular Weight

558.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3

InChI Key

CBZFSIWMVKYSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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